2,6-Dichlorodiphenylamine

Vue d'ensemble

Description

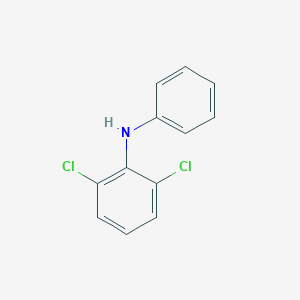

La 2,6-Dichlorodiphenylamine est un composé organique de formule moléculaire C12H9Cl2N. Il s’agit d’un dérivé de la diphenylamine, où deux atomes de chlore sont substitués aux positions 2 et 6 du cycle phényle. Ce composé est connu pour ses applications dans divers domaines, notamment la pharmaceutique et la recherche chimique.

Méthodes De Préparation

Voies Synthétiques et Conditions de Réaction : La synthèse de la 2,6-Dichlorodiphenylamine implique généralement l’acylation de la phénylamine avec du chlorure de chloroacétyle dans un solvant de toluène. La réaction est réalisée à des températures comprises entre 25 °C et 60 °C, suivie d’un chauffage à 88-90 °C pendant plusieurs heures . Une autre méthode implique l’utilisation de 2,6-dichlorophénol et d’aniline en présence d’un catalyseur de transfert de phase comme le bromure de tétradécyltriméthylammonium .

Méthodes de Production Industrielle : Les méthodes de production industrielle impliquent souvent l’utilisation de bases fortes telles que l’hydroxyde de sodium ou l’hydroxyde de potassium pour faciliter les réactions de transposition. Le processus est optimisé pour un rendement élevé et un faible impact environnemental, les conditions de réaction étant soigneusement contrôlées pour garantir la pureté du produit .

Analyse Des Réactions Chimiques

Types de Réactions : La 2,6-Dichlorodiphenylamine subit diverses réactions chimiques, notamment :

Réactions de Substitution : Les atomes de chlore peuvent être substitués par d’autres groupes fonctionnels dans des conditions appropriées.

Oxydation et Réduction : Le composé peut être oxydé ou réduit, bien que des conditions et des réactifs spécifiques soient nécessaires pour ces transformations.

Réactifs et Conditions Courantes :

Substitution : Des réactifs tels que l’hydroxyde de sodium ou le carbonate de potassium sont couramment utilisés.

Oxydation : Des agents oxydants forts tels que le permanganate de potassium peuvent être utilisés.

Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium peuvent être utilisés.

Produits Majeurs : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution peuvent produire divers dérivés de la this compound avec différents groupes fonctionnels .

4. Applications de la Recherche Scientifique

La this compound présente plusieurs applications dans la recherche scientifique :

Chimie : Il est utilisé comme intermédiaire dans la synthèse de divers composés organiques.

Industrie : Le composé est utilisé dans la production de colorants, de pigments et d’autres produits chimiques industriels.

Applications De Recherche Scientifique

2,6-Dichlorodiphenylamine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

Le mécanisme d’action de la 2,6-Dichlorodiphenylamine implique son interaction avec des cibles moléculaires spécifiques. En tant qu’analogue du diclofénac, il agit comme un inhibiteur de la cyclooxygénase (COX), bloquant l’activité de l’enzyme et réduisant l’inflammation . L’activité anti-Candida albicans du composé est attribuée à sa capacité à perturber la membrane cellulaire du champignon, conduisant à la mort cellulaire .

Composés Similaires :

Diclofénac : Un médicament anti-inflammatoire non stéroïdien bien connu avec des propriétés inhibitrices de la COX similaires.

2,6-Dichloroaniline : Un autre dérivé chloré de l’aniline avec des propriétés chimiques et des applications différentes.

Unicité : La this compound est unique en raison de sa double substitution de chlore, qui lui confère des propriétés chimiques et biologiques distinctes. Sa capacité à agir à la fois comme un agent anti-inflammatoire et un composé anti-Candida albicans la distingue des autres composés similaires .

Comparaison Avec Des Composés Similaires

Diclofenac: A well-known nonsteroidal anti-inflammatory drug with similar COX inhibitory properties.

2,6-Dichloroaniline: Another chlorinated derivative of aniline with different chemical properties and applications.

Uniqueness: 2,6-Dichlorodiphenylamine is unique due to its dual chlorine substitution, which imparts distinct chemical and biological properties. Its ability to act as both an anti-inflammatory agent and an anti-Candida albicans compound sets it apart from other similar compounds .

Activité Biologique

2,6-Dichlorodiphenylamine (DCDA) is an organic compound with the molecular formula C₁₂H₉Cl₂N. It is a derivative of diphenylamine, characterized by the presence of two chlorine atoms at the 2 and 6 positions of the phenyl rings. This compound has garnered attention in various fields, particularly in pharmacology and biochemistry, due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

Inhibition of Cyclooxygenase Enzymes

This compound acts as a potent inhibitor of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. The inhibition of these enzymes leads to a decrease in the production of prostaglandins, which are mediators of inflammation and pain. The compound exhibits nonselective COX inhibitory properties, similar to those of diclofenac sodium, with reported IC₅₀ values of 4 nM for COX-1 and 1.3 nM for COX-2 in CHO cells .

Antifungal Properties

Research has demonstrated that DCDA possesses anti-Candida albicans activity. This antifungal effect is significant as Candida infections can lead to serious health complications, particularly in immunocompromised individuals. The exact mechanism through which DCDA exerts its antifungal effects remains an area for further investigation .

Case Studies and Experimental Data

- Cyclooxygenase Inhibition Studies :

- Antifungal Activity :

- Structure-Activity Relationship :

Data Tables

| Biological Activity | IC₅₀ Value (nM) | Target |

|---|---|---|

| COX-1 Inhibition | 4 | Cyclooxygenase-1 |

| COX-2 Inhibition | 1.3 | Cyclooxygenase-2 |

| Anti-Candida albicans Activity | Not specified | Candida albicans |

Safety and Toxicology

While this compound shows promising biological activities, safety assessments are crucial. The compound is classified as a skin irritant and can cause serious eye irritation. Therefore, safety precautions should be taken when handling this chemical in laboratory settings .

Propriétés

IUPAC Name |

2,6-dichloro-N-phenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Cl2N/c13-10-7-4-8-11(14)12(10)15-9-5-2-1-3-6-9/h1-8,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDUUZPLYVVQTKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=C(C=CC=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90165213 | |

| Record name | 2,6-Dichloro-N-phenylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90165213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15307-93-4 | |

| Record name | 2,6-Dichloro-N-phenylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15307-93-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dichloro-N-phenylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015307934 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dichloro-N-phenylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90165213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dichloro-N-phenylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.756 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DICHLORO-N-PHENYLANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D5D4MZM3NW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.